molecular formula C14H10FNO4 B6392791 5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid CAS No. 1261929-90-1

5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6392791
CAS No.: 1261929-90-1
M. Wt: 275.23 g/mol
InChI Key: OCOSJANSNWNSEI-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties.

Properties

IUPAC Name

5-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)8-2-4-10(11(15)6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOSJANSNWNSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves the reaction of picolinic acid derivatives with fluorinated aromatic compounds under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in modulating biological pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including antiviral and anticancer activities. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways . It is known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and packaging, making it a potential antiviral agent . Additionally, it may interfere with cellular processes such as endocytosis, further contributing to its biological effects .

Comparison with Similar Compounds

5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid can be compared to other similar compounds, such as 2-Fluoro-4-methoxycarbonylphenylboronic acid . While both compounds share some structural similarities, 5-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid is unique in its specific interactions with biological targets and its broader range of applications . Other similar compounds include picolinic acid and its derivatives, which also exhibit biological activity but may differ in their specific mechanisms of action and applications .

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